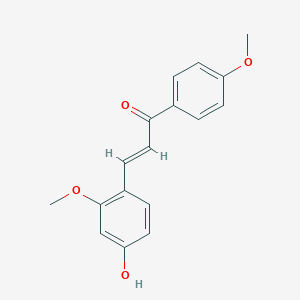

4-Hydroxy-2,4'-dimethoxychalcone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glypallichalcone is a member of chalcones.

科学研究应用

Chemical Applications

4-Hydroxy-2,4'-dimethoxychalcone serves as a precursor for synthesizing other bioactive chalcones and flavonoids. The unique structural characteristics of this compound allow for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, including antimalarial and antiparasitic activities. It has been identified as a potential candidate for developing new antimalarial drugs due to its efficacy against Plasmodium species .

Anticancer Properties

In studies focusing on cancer treatment, this compound demonstrated notable anticancer activity with an LD50 value of 236.7 µg/mL when isolated from Bidens biternata. This suggests its potential as a lead compound for anticancer therapies .

Antibacterial and Antifungal Effects

The compound shows promise as an antibacterial and antifungal agent. Its ability to inhibit various pathogens positions it as a candidate for treating infections caused by resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of chalcones, including this compound. It has been evaluated as an inhibitor of human acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease . The compound exhibited mixed-type inhibition with IC50 values ranging from 40–85 µM for various derivatives .

Industrial Applications

In the industrial sector, this compound can be utilized in the development of natural product libraries for drug discovery and development. Its broad spectrum of biological activities makes it a valuable component in the formulation of cosmeceuticals and functional ingredients for skin care products .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study published in the International Journal of Pharmaceutical Sciences and Research highlighted its anti-inflammatory properties by demonstrating significant reductions in pro-inflammatory cytokines such as iNOS and COX-2 in RAW264.7 cells .

- Another research article focused on its antioxidant properties, indicating that it could attenuate oxidative stress induced by lipopolysaccharides (LPS) in vitro .

化学反应分析

Hydrogenation Reactions

The α,β-unsaturated ketone undergoes chemo-selective hydrogenation:

Bioreduction by Scedosporium Fungi

-

Reaction : Reduction of the C2–C3 double bond to form dihydrochalcones .

-

Conditions : Methanol, 2 atm H₂, 4 hours.

Chemical Hydrogenation

-

Catalyst : 5% Pd/C under H₂ pressure (2 atm).

-

Product : 1-(4-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)propan-1-one .

Cyclization to Flavanones

In acidic media (e.g., trifluoroacetic acid), the chalcone undergoes ring closure to form flavanones :

-

Mechanism : Intramolecular nucleophilic attack by the 2′-hydroxyl group on the α-carbon.

-

Kinetics :

Radical Scavenging Activity

The compound exhibits antioxidant properties via DPPH radical quenching :

-

Mechanism : Hydrogen atom transfer from the 4-hydroxy group to DPPH, forming a stabilized phenoxyl radical.

-

Solvent Effects :

| Radical Scavenged | IC₅₀ (µM) | Solvent | Reference |

|---|---|---|---|

| DPPH | 4.19 | Ethanol | |

| DPPH | 7.8 | Hexane |

Biotransformation Pathways

Microbial systems (e.g., Scedosporium) selectively reduce the chalcone’s double bond without altering methoxy or hydroxyl groups . This contrasts with chemical hydrogenation, which lacks stereoselectivity.

Stability and Degradation

-

Photoreactivity : The enone system undergoes [2+2] cycloaddition under UV light, forming cyclobutane derivatives (data limited) .

This compound’s reactivity is influenced by its electron-donating methoxy groups and the nucleophilic 4-hydroxy substituent, making it a versatile scaffold for synthesizing bioactive derivatives. Further studies are needed to explore its catalytic asymmetric hydrogenation and photochemical applications.

属性

CAS 编号 |

146763-58-8 |

|---|---|

分子式 |

C17H16O4 |

分子量 |

284.31 g/mol |

IUPAC 名称 |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-20-15-8-4-12(5-9-15)16(19)10-6-13-3-7-14(18)11-17(13)21-2/h3-11,18H,1-2H3/b10-6+ |

InChI 键 |

CTBBBAQHUJVKNG-UXBLZVDNSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

手性 SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)OC |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

同义词 |

4-hydroxy-2,4'-dimethoxychalcone glypallichalcone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。